1-Cyclobutylpropan-2-one

Description

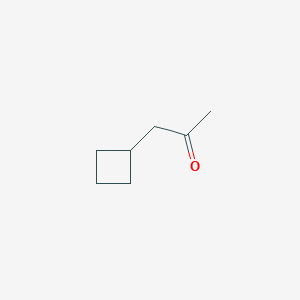

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)5-7-3-2-4-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZACMSTKNWDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502000 | |

| Record name | 1-Cyclobutylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-76-4 | |

| Record name | 1-Cyclobutylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclobutylpropan 2 One and Its Functionalized Derivatives

Direct Synthetic Routes to 1-Cyclobutylpropan-2-one

Several classical and modern organic synthesis strategies can be employed for the direct preparation of this compound. These methods typically involve the formation of a carbon-carbon bond between a cyclobutyl-containing fragment and a three-carbon propyl or propanone unit.

One established method is the acetoacetic ester synthesis . This versatile technique allows for the synthesis of ketones from β-keto esters. orgoreview.com In this approach, ethyl acetoacetate (B1235776) is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with a cyclobutylmethyl halide, for instance, cyclobutylmethyl bromide. thieme-connect.comnih.gov Subsequent hydrolysis and decarboxylation of the resulting alkylated β-keto ester under acidic or basic conditions yield the target ketone, this compound.

Another direct approach involves the alkylation of acetone . Acetone can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate its enolate. This enolate can then be alkylated with a cyclobutylmethyl halide. jst.go.jpresearchgate.net This method offers a more direct route, though control of mono- versus di-alkylation can sometimes be a challenge.

Furthermore, Grignard reagents provide a powerful tool for the synthesis of ketones. vaia.comtestbook.comdoubtnut.com The reaction of cyclobutylacetyl chloride with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) can produce this compound. wikipedia.orgdoubtnut.com Alternatively, the reaction of cyclobutylacetonitrile (B1593217) with methylmagnesium bromide, followed by hydrolysis, would also lead to the desired product.

A related method starts from cyclobutylacetic acid . google.com This carboxylic acid can be converted to its corresponding acid chloride or Weinreb amide, which can then be reacted with an appropriate methyl organometallic reagent to afford this compound. For instance, reacting 2-cyclobutylacetic acid with a methylating agent can yield the target ketone.

Transition Metal-Catalyzed C-H Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering more atom- and step-economical routes to complex molecules. For this compound, palladium-catalyzed C-H functionalization has emerged as a powerful tool for introducing molecular complexity.

Palladium(II)-Catalyzed Selective Arylation of Tertiary C-H Bonds in Cyclobutylmethyl Ketones

A significant advancement in the functionalization of cyclobutylmethyl ketones is the palladium(II)-catalyzed selective arylation of the tertiary C-H bond at the cyclobutane (B1203170) ring. nih.govnih.gov This methodology allows for the construction of a quaternary carbon center, a common motif in bioactive molecules. The reaction typically employs a palladium(II) salt, such as palladium(II) acetate (B1210297), as the catalyst. In a key study, the tertiary C-H bond of this compound was successfully arylated with various aryl iodides. nih.gov This transformation showcases high regioselectivity, favoring the tertiary C-H bond over the more numerous methylene (B1212753) C-H bonds within the cyclobutane ring and the methyl C-H bonds of the propanone moiety.

Design and Implementation of Transient Directing Groups in C-H Activation

A crucial innovation enabling the selective C-H arylation of ketones like this compound is the use of transient directing groups (TDGs) . nih.govresearchgate.net These groups are formed in situ by the reversible reaction of a catalyst with the substrate, thus avoiding the need for separate installation and removal steps. In the context of cyclobutylmethyl ketones, α-amino acids have been successfully employed as transient directing groups. nih.gov The amino acid condenses with the ketone to form a transient imine. The carboxylate and the imine nitrogen then act as a bidentate ligand, directing the palladium catalyst to the vicinity of the β-tertiary C-H bond of the cyclobutane ring, facilitating its activation and subsequent arylation.

Ligand Effects and Optimization in C-H Functionalization Catalysis

The choice of ligand is critical for the success of palladium-catalyzed C-H functionalization reactions. In the selective arylation of cyclobutylmethyl ketones, 2-pyridone ligands have been identified as optimal external ligands. nih.govresearchgate.netacs.orgnih.govacs.org These electron-deficient pyridone ligands are believed to accelerate the C-H activation step. The presence of these ligands has been shown to be crucial for achieving high yields and regioselectivity. For the arylation of this compound, the use of an electron-deficient 2-pyridone ligand led to the desired arylated product in up to 81% yield with a high regioisomeric ratio. nih.gov The table below summarizes the effect of different pyridone ligands on the arylation of this compound with methyl 4-iodobenzoate.

| Entry | Ligand | Yield (%) |

| 1 | None | 5 |

| 2 | 3-NO₂-2-pyridone | 65 |

| 3 | 5-NO₂-2-pyridone | 72 |

| 4 | 3,5-(NO₂)₂-2-pyridone | 81 |

| Reaction conditions: this compound, methyl 4-iodobenzoate, Pd(OAc)₂, amino acid, ligand, Ag₂CO₃, HFIP, 100 °C. Data sourced from Cheng, J., et al. (2022). nih.gov |

Stereoselective Synthesis of Chiral Cyclobutylpropane Building Blocks

Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netrsc.org The development of asymmetric routes to chiral derivatives of 1-cyclobutylpropane is therefore of considerable importance.

Asymmetric Approaches to (R)-1-Cyclobutylpropan-1-amine Hydrochloride

A plausible and efficient strategy for the asymmetric synthesis of (R)-1-cyclobutylpropan-1-amine hydrochloride involves the stereoselective reductive amination of this compound. This transformation can be achieved using chiral auxiliaries or chiral catalysts.

One approach involves the condensation of this compound with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine, for example with sodium borohydride, followed by hydrogenolysis to remove the chiral auxiliary, would yield the enantioenriched 1-cyclobutylpropan-1-amine. The desired hydrochloride salt can then be obtained by treatment with hydrochloric acid. lookchem.com

Alternatively, direct asymmetric reductive amination can be carried out using an ammonia (B1221849) source and a chiral catalyst. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, can facilitate the enantioselective reduction of the in situ-formed imine. The resulting (R)-1-cyclobutylpropan-1-amine can then be readily converted to its hydrochloride salt. The synthesis of the related chiral building block, (S)-1-cyclobutylethanamine, has been reported, suggesting the feasibility of such asymmetric approaches. bldpharm.com Furthermore, the reduction of an oxime derived from this compound using a chiral reducing agent could also provide a pathway to the desired chiral amine.

Stereochemical Control in the Preparation of 1-Cyclobutylpropan-2-ol Isomers

The conversion of the prochiral ketone, this compound, to the chiral secondary alcohol, 1-cyclobutylpropan-2-ol, represents a significant synthetic challenge where control of stereochemistry is paramount. The generation of a specific enantiomer of the alcohol is crucial for applications where biological activity is dependent on the molecule's three-dimensional structure. A range of powerful methods for the asymmetric reduction of prochiral ketones has been developed, which can be applied to substrates like this compound. rsc.orgthieme-connect.com

Prominent among these techniques is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.org This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). organic-chemistry.orgnrochemistry.com The catalyst coordinates with both the borane and the ketone's carbonyl group in a structured, six-membered transition state. This arrangement sterically directs the hydride transfer from the borane to one face of the carbonyl, resulting in the formation of one enantiomer of the alcohol in excess. nrochemistry.com The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing specific isomers of 1-cyclobutylpropan-2-ol. wikipedia.orgresearchgate.net

Another major class of reactions is catalytic transfer hydrogenation. These methods use a chiral transition metal complex, typically based on ruthenium, rhodium, or iridium, to transfer hydrogen from a simple source like isopropanol (B130326) or formic acid to the ketone. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center.

Furthermore, biocatalysis, using enzymes such as ketone reductases or whole-cell systems like yeast or various plant tissues, offers an environmentally benign route to chiral alcohols. nih.govwseas.com These biocatalytic reductions can exhibit exceptionally high enantioselectivity for specific ketone substrates. nih.gov

The following table presents research findings for the asymmetric reduction of a structurally analogous ketone, demonstrating the typical conditions and high levels of stereocontrol achievable with modern organocatalysis.

Table 1: Illustrative Enantioselective Reduction of a Prochiral Ketone Using a Thiourea-Amine Organocatalyst

| Ketone Substrate | Catalyst (mol%) | Reductant | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|

This data is representative of asymmetric ketone reduction and is based on findings for a structurally similar substrate.

Synthesis of Related Sulfonamide Derivatives Featuring the Cyclobutylpropane Scaffold

Sulfonamides are a critical class of compounds, and incorporating the cyclobutylpropane scaffold into these structures can lead to novel molecules with unique properties. The synthesis of such derivatives can be approached through both long-established conventional methods and more modern, efficient oxidative coupling strategies.

The most traditional and widely practiced method for constructing a sulfonamide bond is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.comrsc.orgresearchgate.net In the context of the cyclobutylpropane scaffold, this would involve the reaction of 1-cyclobutylpropan-2-amine (B13060262) with a desired aryl or alkyl sulfonyl chloride.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the condensation. researchgate.net Common bases include tertiary amines such as triethylamine (B128534) or pyridine, which can also serve as the solvent in some cases. cbijournal.comeurjchem.com The reaction is generally robust and high-yielding for simple, nucleophilic amines. nih.gov

However, this classical approach has notable drawbacks. Sulfonyl chlorides can be unstable, toxic, and difficult to handle or store. rsc.orgchemistryviews.org Their preparation often requires harsh and hazardous reagents like chlorosulfonic acid or oxidative chlorinating agents. rsc.orgrsc.org Furthermore, less nucleophilic amines may require more forcing conditions to react efficiently, and primary amines can sometimes undergo a second sulfonylation to form undesired disulfonamide byproducts. researchgate.net Despite these limitations, the simplicity and broad substrate scope of this condensation reaction ensure its continued use in organic synthesis. researchgate.netresearchgate.net

Table 2: General Conditions for Conventional Sulfonamide Synthesis

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|

To overcome the limitations of using sulfonyl chlorides, modern synthetic methodologies have focused on the direct oxidative coupling of thiols and amines. rsc.orgnih.gov This approach is highly atom-economical and avoids the pre-functionalization step of converting a thiol or sulfonic acid into a sulfonyl chloride, thus reducing waste and streamlining the synthetic process. semanticscholar.org

One of the most innovative techniques in this area is electrochemical oxidative coupling. chemistryviews.orgresearchgate.net In this method, a mixture of a thiol (or its corresponding disulfide) and an amine is subjected to an electric current in an electrochemical reactor. nih.govucl.ac.uk The reaction proceeds without the need for any external chemical oxidants, catalysts, or hazardous reagents, with hydrogen gas being the only significant byproduct. nih.gov The process involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a key aminium radical intermediate, which then couples with the disulfide to ultimately form the sulfonamide bond after subsequent oxidation steps. nih.govacs.org These electrochemical methods are notable for their mild reaction conditions, broad substrate scope, and rapid reaction times, often completing in minutes. ucl.ac.uk

Other oxidative coupling systems utilize chemical oxidants. Reagents such as iodine, often in aqueous or environmentally benign solvent systems, can mediate the coupling of sodium sulfinates (derived from thiols) and amines to form sulfonamides under mild, metal-free conditions. nih.gov These modern strategies represent a more sustainable and efficient pathway to sulfonamide derivatives featuring the cyclobutylpropane scaffold. rsc.orgsemanticscholar.org

Table 3: Comparison of Modern Oxidative Coupling Methods for Sulfonamide Synthesis

| Method | Oxidant/System | Key Features | Substrate Scope | Ref. |

|---|---|---|---|---|

| Electrochemical Synthesis | Electricity (Anodic Oxidation) | Catalyst- and reagent-free; Very fast (minutes); Forms H₂ byproduct. | Broad for thiols and amines, including primary and secondary. | nih.gov |

| Iodine-Mediated Coupling | NH₄I / I₂ | Metal-free; Environmentally friendly solvent (e.g., water). | Good tolerance for various functional groups on amines and sulfinates. | nih.gov |

Mechanistic Investigations of 1 Cyclobutylpropan 2 One Chemical Reactivity

Elucidation of Palladium-Catalyzed C-H Functionalization Pathways

Palladium-catalyzed reactions represent a powerful tool for the selective modification of C-H bonds, which are typically unreactive. nih.govmsu.edu For substrates containing a cyclobutane (B1203170) ring, these methods allow for the introduction of new functional groups with high precision. The ketone group in 1-cyclobutylpropan-2-one can act as a handle, or "directing group," guiding the palladium catalyst to specific C-H bonds on the cyclobutane ring. chemrxiv.orgnih.gov This directed activation is often achieved by transiently converting the ketone into an imine, which then coordinates to the palladium center. nih.gov

Detailed Reaction Mechanisms Involving Key Palladacycle Intermediates

The catalytic cycle of palladium-catalyzed C-H functionalization typically begins with the coordination of a directing group to a Pd(II) catalyst. nih.gov This brings the metal center into close proximity to a specific C-H bond on the cyclobutane ring. The subsequent C-H activation step, often the rate-limiting step of the reaction, forms a cyclic intermediate known as a palladacycle. nih.govchemrxiv.org This five-membered ring structure, containing a carbon-palladium bond, is a key reactive species in the catalytic process. chemrxiv.orgresearchgate.net

Once the palladacycle is formed, it can react with a coupling partner, such as an aryl iodide. nih.gov This typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov The palladacycle undergoes oxidative addition with the aryl iodide to form a high-valent Pd(IV) intermediate. nih.gov This species then undergoes C-C bond-forming reductive elimination to yield the functionalized cyclobutane product and regenerate a Pd(II) species, which can re-enter the catalytic cycle. nih.govnih.gov The isolation and characterization of these palladacycle intermediates have been crucial in confirming the proposed mechanistic pathways. chemrxiv.org

Role of Ligand-Accelerated C-H Activation and Regioselectivity Determinants

Ligands play a critical role in modulating the reactivity and selectivity of palladium catalysts. nih.gov In the context of C-H functionalization, ligands can accelerate the reaction rate, improve yields, and, most importantly, control which C-H bond is activated (regioselectivity). nih.govnih.gov The development of specialized ligands, such as mono-N-protected amino acids (MPAA), has been instrumental in advancing this field. acs.orgescholarship.orgrsc.org

Ligand acceleration can occur through several mechanisms. Some ligands, by binding to the palladium center, can make the catalyst more electron-deficient, enhancing its electrophilicity and promoting C-H cleavage. nih.govacs.org In other cases, the ligand itself can participate directly in the C-H activation step by acting as an internal base, abstracting a proton in a process known as a concerted metalation-deprotonation (CMD) mechanism. nih.govchemrxiv.org This switch in mechanism, from an electrophilic palladation to a CMD pathway, can dramatically increase the reaction rate. acs.org

The choice of ligand is a primary determinant of regioselectivity. chemrxiv.orgkit.edu By tuning the steric and electronic properties of the ligand, it is possible to direct the palladium catalyst to a specific position on the substrate. For cyclobutane systems, where multiple C-H bonds are available, ligands can help differentiate between them, leading to the formation of a single desired product with high selectivity. nih.govchemrxiv.orgacs.org For instance, chiral ligands can be used to achieve enantioselective C-H functionalization, creating specific stereoisomers of the product. nih.govescholarship.orgsnnu.edu.cn

Carbocation Rearrangements and Ring Expansion Phenomena of Cyclobutylpropanol Derivatives

When this compound is reduced, it forms the corresponding alcohol, 2-cyclobutylpropan-2-ol. This derivative is susceptible to carbocation-mediated rearrangements, particularly under acidic conditions. These reactions often involve the expansion of the strained cyclobutane ring to form more stable five-membered rings.

Acid-Mediated Transformation of 2-Cyclobutylpropan-2-ol to Cyclopentane (B165970) Derivatives

Treatment of 2-cyclobutylpropan-2-ol with acid initiates a dehydration reaction. The protonation of the hydroxyl group followed by the loss of a water molecule generates a tertiary carbocation adjacent to the cyclobutane ring. This cyclobutylcarbinyl cation is highly unstable and readily undergoes rearrangement. stackexchange.comcdnsciencepub.com The primary driving force for this rearrangement is the relief of ring strain inherent in the four-membered cyclobutane ring (approximately 26 kcal/mol). youtube.compitt.edu The cation rearranges through a ring-expansion process to form a more stable tertiary cyclopentyl carbocation. stackexchange.comyoutube.com Subsequent loss of a proton from this intermediate yields various cyclopentene (B43876) derivatives. ugent.be

| Starting Material | Conditions | Key Intermediate | Major Product Type |

|---|---|---|---|

| 2-Cyclobutylpropan-2-ol | Acid (e.g., H₂SO₄) | Cyclobutylcarbinyl Cation | Cyclopentene Derivatives |

Mechanistic Insights into Cyclobutyl Ring Opening and Expansion Pathways

The rearrangement of the cyclobutylcarbinyl cation is a classic example of a Wagner-Meerwein shift. ugent.be The process involves the migration of one of the cyclobutane's C-C bonds to the adjacent carbocation center. youtube.comuni-muenchen.de This concerted step simultaneously opens the four-membered ring and forms a five-membered ring, relieving the associated angle and torsional strain. stackexchange.com Computational studies and experimental observations in superacidic media have provided evidence for the existence of these carbocation intermediates and support the proposed ring-expansion mechanism. stackexchange.comstackexchange.comresearchgate.net The specific products formed depend on which proton is eliminated from the final cyclopentyl carbocation, a step that can be influenced by reaction conditions and the substitution pattern of the intermediate. youtube.com

Mechanistic Aspects of Functional Group Transformations Adjacent to the Cyclobutyl Moiety

The ketone functional group in this compound can undergo various transformations, with the adjacent cyclobutyl ring influencing the reaction's outcome and mechanism. solubilityofthings.com

One notable reaction is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids. nrochemistry.comwikipedia.orgbeilstein-journals.org When this compound is subjected to these conditions, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group. The regioselectivity of this insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org Generally, groups that can better stabilize a positive charge are more likely to migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two potential migrating groups are the cyclobutylmethyl group (a primary alkyl) and the methyl group. Based on the established migratory hierarchy, the cyclobutylmethyl group has a slightly higher migratory aptitude than the methyl group. However, the difference is small, and a mixture of two ester products could potentially be formed: cyclobutylmethyl acetate (B1210297) and methyl 2-cyclobutylacetate.

Table of Potential Baeyer-Villiger Oxidation Products

| Migrating Group | Product | Ester Type |

|---|---|---|

| Cyclobutylmethyl | Methyl 2-cyclobutylacetate | Methyl Ester |

| Methyl | Cyclobutylmethyl acetate | Acetate Ester |

The mechanism involves the initial protonation of the ketone's carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgbeilstein-journals.org The rate-determining step is the concerted migration of one of the alkyl groups to the adjacent oxygen atom, with the simultaneous departure of a carboxylate leaving group. wikipedia.org

Advanced Applications of 1 Cyclobutylpropan 2 One and Its Structural Motifs in Contemporary Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

The cyclobutylpropane framework, as exemplified by 1-cyclobutylpropan-2-one, serves as a valuable building block in organic synthesis, enabling the construction of intricate molecular architectures with a high degree of functionalization.

As a Strategic Substrate for the Construction of Densely Functionalized Systems

The cyclobutyl ketone moiety is a strategic starting point for the synthesis of densely functionalized cyclobutane (B1203170) systems. A notable strategy involves the formal γ-C–H functionalization of cyclobutyl aryl ketones, which allows for the stereospecific creation of cis-1,3-difunctionalized cyclobutanes. rsc.orgnih.gov This method proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization with various coupling partners. rsc.org This approach is significant as it provides access to 1,3-disubstituted cyclobutanes, a scaffold of growing interest in medicinal chemistry due to its rigid, puckered geometry. rsc.org

The versatility of this method is demonstrated by the successful coupling of the bicyclo[1.1.1]pentan-2-ol intermediate with a range of substituted iodobenzene (B50100) partners, leading to a variety of γ-arylated cyclobutyl ketones in good to excellent yields. rsc.org The benzoyl group in these products can be further transformed into other functional groups such as amides and esters, highlighting the utility of the cyclobutyl ketone as a precursor to diverse and complex molecules. rsc.orgacs.org

Table 1: Examples of Ligand-Enabled, Palladium-Catalyzed γ-Arylation of a Cyclobutyl Ketone Derivative

| Entry | Iodobenzene Coupling Partner | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-(4-methoxyphenyl)cyclobutyl)(phenyl)methanone | 85 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | (4-(4-(Trifluoromethyl)phenyl)cyclobutyl)(phenyl)methanone | 78 |

| 3 | 1-Fluoro-4-iodobenzene | (4-(4-Fluorophenyl)cyclobutyl)(phenyl)methanone | 72 |

| 4 | 1-Chloro-4-iodobenzene | (4-(4-Chlorophenyl)cyclobutyl)(phenyl)methanone | 81 |

| 5 | 1-Bromo-4-iodobenzene | (4-(4-Bromophenyl)cyclobutyl)(phenyl)methanone | 79 |

Data sourced from a study on the formal γ–C–H functionalization of cyclobutyl ketones. rsc.org

Integration into Bioactive Compound Frameworks through C-H Functionalization

The C-H functionalization of cyclobutyl ketones is a powerful tool for integrating this structural motif into bioactive compound frameworks. The ability to introduce a wide array of substituents onto the cyclobutane ring with high diastereocontrol opens up avenues for creating novel molecules with potential biological activity. rsc.orgnih.gov The resulting 1,3-difunctionalized cyclobutanes are considered valuable scaffolds in medicinal chemistry as they can act as conformationally restricted linkers or as non-planar bioisosteres for aryl groups. rsc.org

The synthetic utility of this approach has been demonstrated by the successful coupling with heteroaryl iodides, including those containing pyridyl and indolyl functionalities, which are common in pharmaceuticals. rsc.org Furthermore, the methodology has been extended to the synthesis of a cyclobutyl C-glycoside, showcasing its potential for creating complex and biologically relevant molecules. rsc.org The transformation of the ketone functionality into other groups like amides and esters further expands the possibilities for incorporating the cyclobutyl moiety into diverse bioactive frameworks. rsc.orgacs.org

Contributions to Medicinal Chemistry Research via Cyclobutyl-Containing Derivatives

The unique three-dimensional structure of the cyclobutyl ring has made it an attractive component in the design of new drugs. Cyclobutyl-containing derivatives have shown promise in various areas of medicinal chemistry, including the development of enzyme inhibitors.

Design and Synthesis of Enzyme Inhibitors Incorporating the Cyclobutylpropane Scaffold

The cyclobutylpropane scaffold is a key structural element in the design and synthesis of various enzyme inhibitors. The cyclobutyl group is particularly effective at filling hydrophobic pockets within the active sites of enzymes, which can lead to enhanced binding affinity and potency of the inhibitor. ru.nl For instance, in the development of inhibitors for the deubiquitinating enzyme USP1/UAF1, a cyclobutyl analogue demonstrated potent inhibition with an IC₅₀ value of 180 nM. acs.org

The synthesis of such inhibitors often involves the strategic incorporation of the cyclobutyl moiety to optimize interactions with the target enzyme. The conformational rigidity of the cyclobutane ring can help to lock the molecule into a bioactive conformation, thereby improving its inhibitory activity. ru.nl Structure-activity relationship (SAR) studies have shown that the size and substitution pattern of the cyclobutyl group can have a significant impact on the potency and selectivity of the inhibitor. acs.orguq.edu.au For example, in a series of IMPDH inhibitors, the cyclobutyl analogue showed a distinct activity profile compared to analogues with different ring sizes. uq.edu.au

Development of Aminoacyl-tRNA Synthetase Inhibitors with Modified Cyclobutylpropane Backbones

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein biosynthesis and represent a promising class of targets for the development of new anti-infective and therapeutic agents. springernature.comnih.govnih.govpnas.org A notable example of a natural aaRS inhibitor is borrelidin (B54535), which inhibits threonyl-tRNA synthetase (ThrRS). nih.govpnas.org However, the clinical development of borrelidin has been hampered by its toxicity to human cells. pnas.orggoogle.com

To address this, researchers have explored the synthesis of borrelidin analogues with modified backbones, including the replacement of the native cyclopentane (B165970) ring with a cyclobutane ring. nih.gov This modification is part of a strategy to improve the selectivity of the inhibitor for the pathogenic enzyme over its human counterpart. nih.gov In one study, a library of borrelidin analogues was created through biosynthetic engineering and semisynthesis, where the cyclopentane moiety was substituted with a cyclobutane, among other modifications. nih.gov These studies aim to retain the potent anti-parasitic activity while reducing cytotoxicity. nih.gov The development of such analogues with modified cyclobutylpropane-like backbones highlights a rational approach to drug design, where structural modifications are made to enhance the therapeutic index of a lead compound.

Table 2: Activity of Selected Borrelidin Analogues

| Compound | Modification | Anti-malarial Activity (IC₅₀, nM) | Cytotoxicity (IC₅₀, nM) | Selectivity Index (Cytotoxicity/Anti-malarial) |

| Borrelidin | None (cyclopentane ring) | 0.97 | 345 | 356 |

| BC196 | Cyclobutane substitution and other modifications | - | >10,000 | >10,000 |

| BC220 | Cyclobutane substitution and other modifications | - | >10,000 | >10,000 |

Data adapted from a study on borrelidin analogues for clearing malaria. nih.gov (Note: Specific IC₅₀ values for the cyclobutane-containing analogues against the parasite were not provided in the summary, but their high selectivity was highlighted).

Exploration of Structure-Activity Relationships in Biologically Active Cyclobutyl Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For cyclobutyl derivatives, SAR studies have revealed several key principles. The size and shape of the cyclobutyl ring are critical for fitting into the binding pockets of target enzymes. ru.nl For example, in a study of USP1/UAF1 inhibitors, a cyclobutyl analogue was found to be potent, while larger or smaller cycloalkyl groups might not fit as effectively. acs.org

Furthermore, the stereochemistry of the substituents on the cyclobutane ring can significantly affect biological activity. The cis or trans arrangement of functional groups can lead to different binding interactions and, consequently, different levels of inhibition. The development of stereospecific synthetic methods, such as the γ-C–H functionalization of cyclobutyl ketones, is therefore crucial for systematic SAR studies. rsc.org

In the case of borrelidin analogues, modifications to the cyclobutyl-containing portion of the molecule, along with other changes, have been shown to dramatically alter the selectivity of the compound. nih.gov While retaining potent antimalarial activity, some analogues with a cyclobutane ring exhibited significantly lower toxicity towards human cells, demonstrating that subtle structural changes can lead to substantial improvements in the therapeutic profile of a drug candidate. nih.gov These findings underscore the importance of the cyclobutyl motif as a tunable element in the design of new and improved bioactive molecules.

Computational and Theoretical Chemistry Studies of 1 Cyclobutylpropan 2 One

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical calculations provide fundamental insights into the molecular properties of 1-cyclobutylpropan-2-one. These computational methods are used to determine the molecule's three-dimensional geometry, electronic distribution, and other key physicochemical descriptors. The molecular structure consists of a four-membered cyclobutyl ring attached to a propan-2-one chain.

Calculated properties, such as molecular weight, formula, and topological polar surface area, offer a baseline for understanding the compound's characteristics. nih.gov Density Functional Theory (DFT) and other ab initio methods are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations are essential for understanding the molecule's stability and reactivity.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O | PubChem nih.gov |

| Molecular Weight | 112.17 g/mol | PubChem nih.gov |

| Exact Mass | 112.088815002 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

The electronic structure analysis reveals the distribution of electrons within the molecule. Key features include the polarized carbon-oxygen double bond of the ketone group, which creates a significant dipole moment and serves as the primary site for nucleophilic attack. The electron density map would show a high concentration of electrons around the oxygen atom, making it a hydrogen bond acceptor.

Theoretical Modeling of Reaction Pathways and Energy Profiles for Key Transformations

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. arxiv.org By mapping the potential energy surface (PES), computational chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. mdpi.com This allows for the prediction of reaction kinetics and the most plausible mechanisms for transformations.

For instance, DFT calculations can be used to model the energy changes as the reaction progresses from the reactant to the product. The results of such studies are often presented as reaction coordinate diagrams, illustrating the energy of the system versus the progression of the reaction.

Table 2: Hypothetical Energy Profile Data for a Key Transformation

| Stage | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 | C-H bond abstraction by the excited ketone | +15.2 |

| Intermediate | 1,4-biradical | +5.7 |

| Transition State 2 | Ring closure | +10.1 |

| Product | Bicyclic alcohol derivative | -8.5 |

These models can also explore other potential reactions, such as enolate formation under basic conditions or rearrangements like the benzilic acid type rearrangement observed in related cyclic diones. researchgate.net

Conformational Analysis and Stereoelectronic Effects of the Cyclobutyl Ring

The four-membered cyclobutyl ring is not planar. ic.ac.uk It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. dalalinstitute.commasterorganicchemistry.com In this puckered state, one carbon atom is bent out of the plane formed by the other three, with an angle of approximately 25°. dalalinstitute.com The ring undergoes rapid interconversion between equivalent puckered conformations at room temperature. dalalinstitute.com

This non-planar geometry has significant stereoelectronic consequences. The substituents on the ring are positioned in either pseudo-axial or pseudo-equatorial orientations, which influences the molecule's reactivity and interactions. The attachment of the propan-2-one group to the cyclobutyl ring will have a preferred orientation to minimize steric hindrance with the ring's hydrogen atoms.

The strain within the cyclobutane (B1203170) ring (a combination of angle strain and torsional strain) is a defining feature. maricopa.edu While the C-C-C bond angles in the puckered conformation are around 88°, this is a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to inherent ring strain. masterorganicchemistry.com This strain influences the chemical behavior of the molecule, for example, by affecting the stability of adjacent carbocations or radicals.

Table 3: Comparison of Cyclobutane Conformations

| Conformation | C-C-C Bond Angle | Torsional Strain | Relative Energy |

|---|---|---|---|

| Planar (Transition State) | 90° | High (eclipsed hydrogens) | ~1.5 kcal/mol higher |

The stereoelectronic effects also dictate the preferred angles of approach for reagents attacking the ketone group. The puckered nature of the ring can create a sterically hindered face and a more accessible face, potentially leading to diastereoselectivity in reactions such as reductions or additions to the carbonyl group.

Advanced Ligand-Receptor Interaction Modeling for Derived Bioactive Compounds

While this compound itself is not primarily studied for bioactivity, its structural motifs, particularly the 1,3-disubstituted cyclobutane scaffold, are of increasing interest in medicinal chemistry. nih.gov Should derivatives of this compound be identified as bioactive, advanced computational modeling would be crucial for understanding their mechanism of action at a molecular level.

Ligand-receptor interaction modeling, often called molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological target, such as a protein or enzyme. nih.govnih.gov This process involves sampling numerous possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the strength of the interaction. researchgate.net

The modeling process can identify and quantify key intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and binding affinity. researchgate.net

Table 4: Common Intermolecular Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom (O, N). |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, driven by the displacement of water molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

For a hypothetical bioactive derivative of this compound, modeling could reveal how the cyclobutyl ring fits into a hydrophobic pocket of a receptor, while the ketone (or a modified functional group) forms specific hydrogen bonds with key amino acid residues. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogs. semanticscholar.org

Advanced Analytical Methodologies in 1 Cyclobutylpropan 2 One Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation and detailed elucidation of 1-cyclobutylpropan-2-one. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide a definitive fingerprint of the molecule.

In ¹H NMR spectroscopy, the protons within the this compound molecule exhibit characteristic chemical shifts and coupling patterns. The methyl protons adjacent to the carbonyl group typically appear as a singlet, while the methylene (B1212753) protons of the propyl chain and the protons on the cyclobutyl ring produce more complex multiplets due to spin-spin coupling. ¹³C NMR spectroscopy complements this by identifying the unique carbon environments, including the distinct signal of the carbonyl carbon.

Infrared spectroscopy is instrumental in identifying the functional groups present. A strong absorption band characteristic of the C=O stretch in a ketone is a key identifier. For instance, the IR spectrum of a related compound, cyclohexanol, shows a prominent C-O stretching absorption, and similar principles apply to ketones, where the carbonyl stretch is a dominant feature pressbooks.pub. High-resolution IR spectroscopy, particularly when combined with techniques like jet cooling, can provide extraordinarily detailed rovibrational data, as demonstrated in studies of the cyclobutyl radical, offering deep insights into the dynamics of the four-membered ring system researchgate.netrsc.org.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Methyl protons (-CH₃) | ~2.1 ppm (singlet) |

| Methylene protons (-CH₂-) | Multiplets | |

| Cyclobutyl protons | Multiplets | |

| ¹³C NMR | Carbonyl carbon (C=O) | >200 ppm |

| Methyl carbon (-CH₃) | ~30 ppm | |

| Methylene & Cyclobutyl carbons | Various shifts in the alkane region | |

| IR Spectroscopy | Carbonyl stretch (C=O) | ~1715 cm⁻¹ (strong) |

Chromatographic Separation and Purity Profiling in Complex Reaction Mixtures

The synthesis of this compound often results in complex reaction mixtures containing starting materials, byproducts, and potential isomers. libretexts.orgnih.govyoutube.com Chromatographic techniques are essential for separating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Different types of HPLC columns can be selected based on the properties of the compounds to be separated. For instance, positional isomers, which might be present as impurities, can be resolved using specialized columns that offer different selectivity. mtc-usa.comchromforum.org Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of moderately polar compounds like ketones. nih.gov In some cases, hydrophilic interaction liquid chromatography (HILIC) can be effective for separating unmodified and modified compounds. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another vital technique, particularly for volatile compounds like ketones. It allows for the separation of components in a mixture and their subsequent identification based on their mass spectra.

Impurity profiling is a critical aspect of chemical analysis, aiming to identify and quantify components present at low levels. mt.com This process involves taking samples throughout a reaction and analyzing them using chromatographic methods to track the formation of the desired product and any unwanted impurities. mt.com This data is crucial for optimizing reaction conditions to maximize yield and purity. mt.com

Table 2: Chromatographic Methods for the Analysis of this compound

| Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18 silica | Acetonitrile/Water gradient | UV-Vis, MS | Purity assessment, separation from polar impurities |

| Normal Phase HPLC | Bare silica | Hexane/Ethyl Acetate (B1210297) | UV-Vis | Separation of positional isomers |

| GC | Polysiloxane (e.g., DB-5) | Helium | Flame Ionization (FID), MS | Purity profiling, separation of volatile components |

Mechanistic Probing via Isotopic Labeling and Advanced Spectrometry

Understanding the reaction mechanism by which this compound is formed is a fundamental aspect of its chemistry. Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.orgias.ac.inslideshare.net By replacing a specific atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom's position in the final products. wikipedia.org

Mass Spectrometry (MS) is the primary tool for detecting the presence and location of these isotopic labels. wikipedia.orgspringernature.comnih.gov The difference in mass between the labeled and unlabeled molecules allows for their distinction. nih.govplos.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing even more detailed information about where the label is located within the molecular structure. springernature.comnih.govplos.org This information is crucial for distinguishing between different possible reaction pathways. wikipedia.orgias.ac.in

NMR spectroscopy can also detect the presence of isotopes like ¹³C and ²H, providing structural information about the labeled products. wikipedia.org For example, isotopic labeling studies using methanol-d4 have been used to unequivocally prove that methanol serves as both a hydrogen source and a methylating agent in certain ketone reactions. acs.org Such experiments are invaluable for building a complete picture of the reaction mechanism.

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

In the context of this compound research, preparing a solid derivative (e.g., a semicarbazone, oxime, or a product from a subsequent reaction) and analyzing it via X-ray crystallography can confirm the connectivity of the atoms and the stereochemistry of the molecule. researchgate.net For example, in studies involving the functionalization of cyclobutyl ketones, X-ray crystallographic analysis of the product is often used to unambiguously confirm its structure. acs.orgnih.gov This is particularly important when new synthetic methods are developed or when the reaction can lead to multiple stereoisomers. The resulting structural data is crucial for understanding structure-activity relationships and for rational drug design if the compound or its derivatives have potential pharmaceutical applications. nih.gov

Conclusion and Future Research Trajectories for 1 Cyclobutylpropan 2 One

Synthesis of Current Research Achievements and Methodological Innovations

The landscape of cyclobutane (B1203170) chemistry has witnessed significant advancements, with a particular focus on the synthesis of functionalized cyclobutyl ketones. These compounds are increasingly recognized for their potential in medicinal chemistry, serving as unique scaffolds that can impart favorable pharmacological properties to drug candidates. Research has demonstrated that the rigid, three-dimensional structure of the cyclobutane ring can enhance metabolic stability and binding efficiency of small molecules.

A notable achievement in this area is the development of novel strategies for the stereocontrolled synthesis of substituted cyclobutanes. A significant methodological innovation involves a two-step approach to create cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones. This process utilizes an optimized Norrish-Yang cyclization, a photochemical reaction, to generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups with high cis-selectivity.

The development of this sequential C-H/C-C functionalization strategy represents a key methodological breakthrough, providing access to valuable cyclobutane building blocks that were previously challenging to synthesize. This method's versatility is further highlighted by the ability to subsequently convert the benzoyl group into other functional moieties like amides and esters.

While much of the recent research has centered on aryl cyclobutyl ketones, the fundamental principles of these synthetic strategies can be extended to alkyl cyclobutyl ketones like 1-cyclobutylpropan-2-one. The core cyclobutyl ketone structure is the reactive handle in these transformations, suggesting that similar functionalization at the C3 position of the cyclobutane ring could be achievable for non-aryl variants.

Emerging Opportunities in Novel Synthetic Methodologies for Cyclobutyl Ketones

The field of cyclobutyl ketone synthesis is poised for further innovation, with several emerging opportunities on the horizon. A primary area of future research will likely focus on expanding the substrate scope and reaction diversity for the functionalization of the cyclobutane ring. While significant progress has been made with aryl cyclobutyl ketones, developing methodologies that are equally efficient for aliphatic cyclobutyl ketones, such as this compound, is a crucial next step.

One promising avenue is the exploration of alternative catalytic systems for C-H functionalization. While palladium catalysis has proven effective, investigating other transition metals could lead to new reactivities and selectivities. Furthermore, the development of enantioselective C-H activation reactions for cyclobutyl ketones is an area of growing interest. Achieving high levels of enantiocontrol would be a significant breakthrough, enabling the synthesis of chiral cyclobutane derivatives with specific biological activities. A chiral transient directing group strategy has shown promise in the enantioselective arylation of cyclobutyl ketones, suggesting a potential pathway for future exploration.

Another area ripe for exploration is the use of photoredox catalysis to initiate novel transformations of cyclobutyl ketones. Visible-light-mediated reactions could offer milder and more sustainable alternatives to traditional synthetic methods. These approaches could enable new types of bond formations and functional group installations on the cyclobutane core.

The development of one-pot procedures that combine multiple synthetic steps will also be a key focus. A sequential Norrish-Yang/C-C arylation of a cyclobutyl phenyl ketone has been demonstrated in a one-pot fashion with only a solvent swap, indicating the feasibility of more streamlined synthetic routes. Applying these principles to the synthesis of derivatives of this compound could significantly improve efficiency and reduce waste.

Prospects for Interdisciplinary Research and Advanced Functional Material Development

The unique structural and electronic properties of the cyclobutane ring open up exciting prospects for interdisciplinary research and the development of advanced functional materials. The inherent strain and conformational rigidity of the cyclobutane moiety can be harnessed to create novel materials with tailored properties.

In the field of materials science, cyclobutane-containing polymers are an area of growing interest. The incorporation of the cyclobutane unit into a polymer backbone can significantly impact its thermal and mechanical properties. For instance, dicarboxylic acids containing cyclobutane rings have applications in the synthesis of polyesters and polyamides. Research into the polymerization of functionalized derivatives of this compound could lead to the creation of new polymers with unique characteristics.

Furthermore, the ability to introduce a wide range of functional groups onto the cyclobutane ring through modern synthetic methods provides a platform for designing materials with specific electronic or optical properties. For example, the introduction of chromophores or electronically active groups onto the cyclobutyl scaffold could lead to the development of novel organic electronic materials.

The intersection of cyclobutane chemistry with medicinal chemistry will continue to be a fruitful area of research. The synthesis of libraries of 1,3-difunctionalized cyclobutanes derived from precursors like this compound could be of great value in drug discovery programs. These compounds can serve as conformationally restricted scaffolds for the development of new therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 1-Cyclobutylpropan-2-one, and how can purity be validated?

Methodological Answer:

To optimize synthesis, systematically vary parameters such as solvent polarity (e.g., THF vs. DCM), temperature (room temp vs. reflux), and catalysts (e.g., Lewis acids). Purification methods like column chromatography or distillation should be tested for efficiency. Validate purity using:

- NMR Spectroscopy : Compare peak integration ratios to known standards, focusing on cyclobutyl proton environments (δ 1.5–2.5 ppm) and ketone carbonyl signals (δ 200–220 ppm in NMR) .

- GC-MS : Monitor retention times and mass fragmentation patterns to confirm molecular ion peaks (m/z 126 for CHO) .

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.